molecular formula C5H13NO2 B1285240 1-Amino-3-ethoxypropan-2-ol CAS No. 35152-18-2

1-Amino-3-ethoxypropan-2-ol

Cat. No. B1285240
CAS RN: 35152-18-2
M. Wt: 119.16 g/mol
InChI Key: PCXPPKOCUWQETF-UHFFFAOYSA-N
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Description

1-Amino-3-ethoxypropan-2-ol is a compound that falls within the category of beta-amino alcohols, which are of significant interest due to their biological activities and their utility as building blocks in organic synthesis. The compound's structure implies the presence of both amino and alcohol functional groups, which can contribute to its reactivity and potential applications in various chemical processes.

Synthesis Analysis

The synthesis of related 2-substituted 2-aminopropane-1,3-diols has been reported, where the introduction of a phenyl ring into the alkyl chain of a lead compound resulted in immunosuppressive activity . This suggests that the synthesis of 1-Amino-3-ethoxypropan-2-ol could potentially be achieved through similar synthetic strategies, possibly involving the modification of the alkyl side chain to introduce the ethoxy group. Additionally, microwave-assisted ring opening of epoxides has been used as a general route to synthesize 1-aminopropan-2-ols, which could be a viable method for synthesizing 1-Amino-3-ethoxypropan-2-ol as well .

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Amino-3-ethoxypropan-2-ol has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational preferences and potential non-covalent interactions, such as hydrogen bonding, that could also be relevant to the structure of 1-Amino-3-ethoxypropan-2-ol. The presence of ethoxy and amino groups in the molecule would likely influence its conformation and the types of intermolecular interactions it can participate in.

Chemical Reactions Analysis

Compounds similar to 1-Amino-3-ethoxypropan-2-ol have been shown to participate in various chemical reactions. For instance, 1-Aminooxy-3-aminopropane, which shares the 1,3-amino alcohol motif, has been found to be a potent inhibitor of enzymes involved in polyamine biosynthesis . This suggests that 1-Amino-3-ethoxypropan-2-ol could also interact with biological macromolecules, potentially leading to bioactive properties. Moreover, the presence of the amino group could allow for reactions such as amination or the formation of amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-3-ethoxypropan-2-ol can be inferred from related compounds. For example, the crystal structure analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has revealed the importance of hydrogen bonding in determining the solid-state conformation . Similarly, 1-Amino-3-ethoxypropan-2-ol would be expected to engage in hydrogen bonding due to its amino and hydroxyl groups, which would affect its solubility, boiling point, and other physical properties. The compound's reactivity would be influenced by the presence of the amino group, which is a common functional group in bioactive molecules and can undergo various chemical transformations.

Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

1-Amino-3-ethoxypropan-2-ol derivatives have been studied for their application in enzymatic resolution processes, particularly in the synthesis of chiral 1,3-amino alcohols. One study demonstrated the use of Candida antarctica lipase A in the transesterification reaction of these derivatives, proving valuable for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Oligonucleotides

The compound has been utilized in the synthesis of oligonucleotides containing a primary amino group at their 5'-termini. These oligonucleotides are further derivatized with amino-specific probes, leading to the production of fluorescent or biotinylated oligonucleotide products (Connolly, 1987).

Antimalarial Activity

1-Amino-3-ethoxypropan-2-ol derivatives have been synthesized and evaluated for their antimalarial activity. Compounds like 2-amino-3-arylpropan-1-ols showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

LC-MS/MS Method for Pharmacokinetic Study

Liquid chromatography-tandem mass spectrometry methods have been developed for the quantification of 1-Amino-3-ethoxypropan-2-ol derivatives. This technique is crucial for the pharmacokinetic study of new compounds with β-adrenolytic activity in rat serum (Walczak, 2014).

Microwave-Assisted Synthesis

Microwave-assisted ring opening of epoxides has been used to synthesize a series of 1-aminopropan-2-ols, which were then evaluated for their efficacy against malaria (Robin et al., 2007).

Safety And Hazards

The safety information for 1-Amino-3-ethoxypropan-2-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPPKOCUWQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576818
Record name 1-Amino-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-ethoxypropan-2-ol

CAS RN

35152-18-2
Record name 1-Amino-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Tareq, S Farhad, S Chakraborty - Discovery Phytomedicine, 2019 - core.ac.uk
… Borreria hispida has several isolated compounds9 while we selected 4 for molecular docking, namely, Ursolic acid, Beta sitosterol, Isorhamnetin and 1-amino-3-ethoxypropan-2-ol. All …
Number of citations: 3 core.ac.uk
A Tareq, S Farhad, M Taiyat, S Chowdhury… - … for Biochemistry & …, 2019 - researchgate.net
Background: Phosphodiesterase 4 (PDE4) is one of the members of PDE group which catalyzes the hydrolysis of cAMP to adenosine monophosphate in pro-inflammatory cells, leading …
Number of citations: 2 www.researchgate.net

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